Fmoc-D-アスパラギン酸-NH2

説明

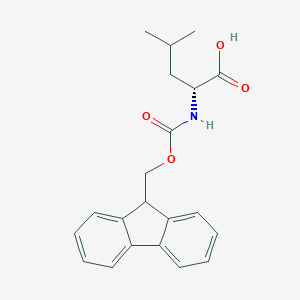

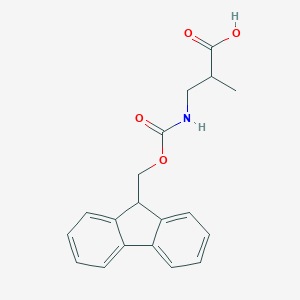

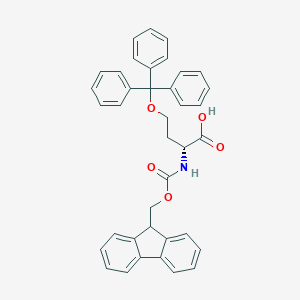

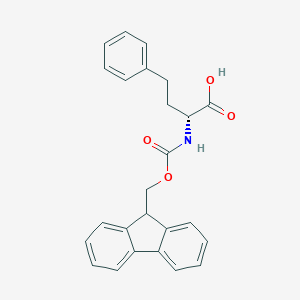

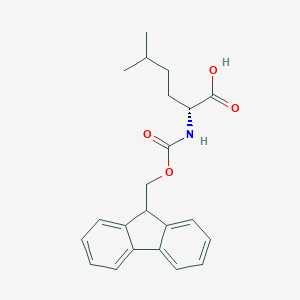

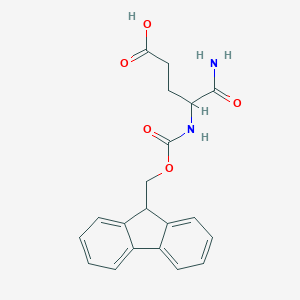

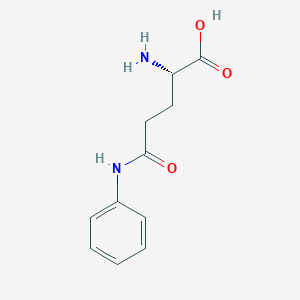

Fmoc-D-asp-NH2 is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

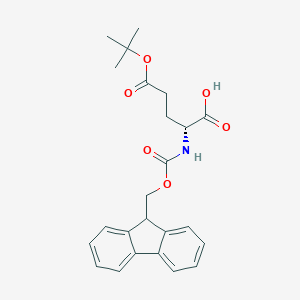

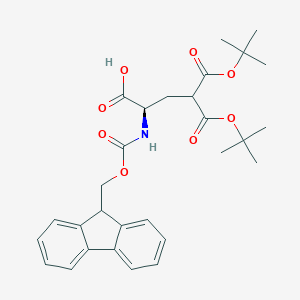

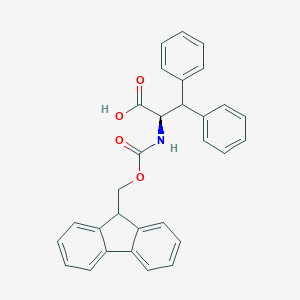

Fmoc-Modified Amino Acids and Short Peptides are simple bio-inspired building blocks for the fabrication of functional materials . Fmoc is widely used as a main amine protecting group in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Chemical Reactions Analysis

Fmoc-Asp-NH2 is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .Physical and Chemical Properties Analysis

The empirical formula of Fmoc-D-asp-NH2 is C19H18N2O5. Its CAS Number is 200335-40-6 and its molecular weight is 354.36 .科学的研究の応用

薬物送達システム

Fmoc-D-アスパラギン酸-NH2は、薬物送達システムの開発において重要な役割を果たします。 自己組織化ヒドロゲルを形成する能力により、制御された薬物放出のための優れた担体となります 。これらのヒドロゲルは治療薬をカプセル化し、標的への送達を保証することで、治療効果を高めながら副作用を最小限に抑えます。

組織工学

組織工学において、this compoundは、細胞接着と増殖をサポートする足場材料の構築に貢献します 。これらの足場は細胞外マトリックスを模倣し、特に骨組織工学の用途において、組織再生と修復のための適切な環境を提供します。

診断ツール

この化合物の有用性は、診断ツールの分野にも及びます。 This compoundベースのヒドロゲルは、生体適合性とin vitro実験に適した生理学的に関連する環境を提供するため、イメージング用途に使用できます 。

バイオプリンティング

This compoundは、バイオプリンティング技術において重要な役割を果たします。 これは、研究や治療目的で組織モデルや臓器レプリカを作成するなど、生体医学的用途向けに3次元構造に印刷できる足場材料として機能します 。

ペプチド合成

この化合物は、特にFmoc固相ペプチド合成法において、ペプチド合成の重要な構成要素です 。アミノ酸のカップリング中にアミノ基を保護し、これは複雑なペプチドの合成に不可欠です。

バイオテクノロジーへの応用

最後に、this compoundの自己組織化特性は、さまざまなバイオテクノロジーへの応用で活用されています。 その固有の疎水性と芳香族性は、構成要素の会合を促進し、バイオテンプレート、触媒、新しい治療薬の開発における潜在的な用途を持つ機能性材料の製造につながります 。

作用機序

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Fmoc-D-asp-NH2 is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily chemical, involving the formation of covalent bonds during the reaction process .

Cellular Effects

The cellular effects of Fmoc-D-asp-NH2 are primarily related to its role in the synthesis of ADCs . ADCs are complex molecules designed to selectively deliver cytotoxic agents to specific cells, such as cancer cells . The role of Fmoc-D-asp-NH2 in this process can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Fmoc-D-asp-NH2 involves its role as a protecting group for amines . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The temporal effects of Fmoc-D-asp-NH2 in laboratory settings are largely related to its stability and degradation over time. As a base-labile protecting group, the Fmoc group is rapidly removed by base . This property is essential for its role in the synthesis of ADCs .

Dosage Effects in Animal Models

Currently, there is no available information on the dosage effects of Fmoc-D-asp-NH2 in animal models. This is likely due to the fact that Fmoc-D-asp-NH2 is primarily used in vitro for the synthesis of ADCs .

Metabolic Pathways

Given its role in the synthesis of ADCs , it is likely that enzymes or cofactors involved in these processes interact with Fmoc-D-asp-NH2.

Transport and Distribution

Given its role in the synthesis of ADCs , it is likely that it interacts with various transporters or binding proteins during this process.

Subcellular Localization

Given its role in the synthesis of ADCs , it is likely that it is localized to the areas of the cell where these synthesis processes occur.

特性

IUPAC Name |

(3R)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRMWRHTRSQVJJ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427179 | |

| Record name | Fmoc-D-aspartic acid alpha-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200335-41-7 | |

| Record name | Fmoc-D-aspartic acid alpha-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 200335-41-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。